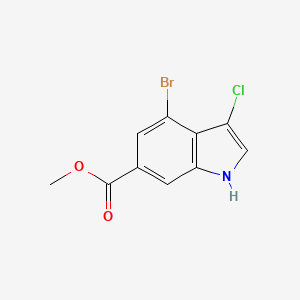

methyl 4-bromo-3-chloro-1H-indole-6-carboxylate

CAS No.: 1352393-64-6

Cat. No.: VC2581484

Molecular Formula: C10H7BrClNO2

Molecular Weight: 288.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1352393-64-6 |

|---|---|

| Molecular Formula | C10H7BrClNO2 |

| Molecular Weight | 288.52 g/mol |

| IUPAC Name | methyl 4-bromo-3-chloro-1H-indole-6-carboxylate |

| Standard InChI | InChI=1S/C10H7BrClNO2/c1-15-10(14)5-2-6(11)9-7(12)4-13-8(9)3-5/h2-4,13H,1H3 |

| Standard InChI Key | SQCVWVHBNZAYRD-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(C(=C1)Br)C(=CN2)Cl |

| Canonical SMILES | COC(=O)C1=CC2=C(C(=C1)Br)C(=CN2)Cl |

Introduction

Chemical Identity

| Property | Details |

|---|---|

| Chemical Name | Methyl 4-bromo-3-chloro-1H-indole-6-carboxylate |

| Molecular Formula | |

| Molecular Weight | 288.53 g/mol |

| CAS Number | 1352393-64-6 |

| Synonyms | - 4-Bromo-3-chloro-indole-6-carboxylic acid methyl ester - MFCD20923446 - SB15116 |

Structural Information

Methyl 4-bromo-3-chloro-1H-indole-6-carboxylate belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound has specific substitutions:

-

Bromine at position 4.

-

Chlorine at position 3.

-

A methyl ester group at position 6.

4.1. Heterocyclic Building Block

Methyl 4-bromo-3-chloro-1H-indole-6-carboxylate is classified as a heterocyclic building block, making it an important intermediate in the synthesis of complex molecules for:

-

Pharmaceuticals: Indole derivatives are widely used in drug discovery due to their biological activity.

-

Agrochemicals: Indoles serve as scaffolds for pesticides and herbicides.

4.2. Medicinal Chemistry

The indole nucleus is a privileged structure in medicinal chemistry, known for its role in synthesizing compounds with anticancer, antimicrobial, and anti-inflammatory properties.

Synthetic Pathways

While specific synthetic routes for methyl 4-bromo-3-chloro-1H-indole-6-carboxylate are not detailed in the available data, general methods for indole derivatives involve:

-

Cyclization Reactions: Using substituted anilines and ketones under acidic or basic conditions.

-

Halogenation Reactions: Introduction of bromine and chlorine using reagents such as bromine water or N-chlorosuccinimide.

-

Esterification: Conversion of carboxylic acids to methyl esters using methanol and acid catalysts.

Biological Activity

Although specific biological data for this compound is unavailable, the structural features suggest potential activity:

-

Halogenated Indoles: Known for their antimicrobial and anticancer properties.

-

Carboxylate Groups: Enhance solubility and bioavailability in drug-like molecules.

Safety and Handling

As with most halogenated organic compounds, safety precautions should be observed:

-

Use personal protective equipment (PPE) when handling.

-

Store in a cool, dry place away from light.

-

Avoid exposure to heat or open flames due to potential volatility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume